N'-[1-(3,5-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-4-carbohydrazide
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Overview
Description
N’-[1-(3,5-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-4-carbohydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridine ring, a pyrrolidine ring, and a carbohydrazide group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[1-(3,5-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-4-carbohydrazide typically involves multiple steps. One common method starts with the reaction of 3,5-dichlorophenyl isothiocyanate with potassium cyanide to form N-(3,5-dichlorophenyl)-cyanothioformamide . This intermediate is then subjected to cycloaddition reactions with various electrophiles to form the pyrrolidine ring . The final step involves the condensation of the resulting compound with pyridine-4-carbohydrazide under controlled conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[1-(3,5-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-4-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N’-[1-(3,5-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-4-carbohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[1-(3,5-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-4-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine: A compound with similar structural features but different biological activities.
N-(3,5-dichlorophenyl)-cyanothioformamide: An intermediate in the synthesis of the target compound.
Uniqueness
N’-[1-(3,5-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-4-carbohydrazide stands out due to its unique combination of a pyridine ring, a pyrrolidine ring, and a carbohydrazide group. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H12Cl2N4O3 |
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Molecular Weight |
379.2 g/mol |
IUPAC Name |
N'-[1-(3,5-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-4-carbohydrazide |
InChI |
InChI=1S/C16H12Cl2N4O3/c17-10-5-11(18)7-12(6-10)22-14(23)8-13(16(22)25)20-21-15(24)9-1-3-19-4-2-9/h1-7,13,20H,8H2,(H,21,24) |
InChI Key |
PKNWFTRXFUVBAI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC(=CC(=C2)Cl)Cl)NNC(=O)C3=CC=NC=C3 |
Origin of Product |
United States |
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